

Application Notes and Protocols: N-(4-hydroxyphenyl)furan-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N-(4-hydroxyphenyl)furan-2-	
	carboxamide	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis, characterization, and potential biological evaluation of **N-(4-hydroxyphenyl)furan-2-carboxamide**. The information is curated for professionals in chemical synthesis and drug discovery.

Chemical Information

Property	Value	Reference
IUPAC Name	N-(4-hydroxyphenyl)furan-2- carboxamide	[1]
Molecular Formula	C11H9NO3	[1]
Molecular Weight	203.19 g/mol	
CAS Number	3671-33-0	
Canonical SMILES	C1=CC(=C(C=C1)O)NC(=O)C 2=CC=CO2	[1]
InChI Key	DGVKXCATWIGAIF- UHFFFAOYSA-N	[1]



Experimental Protocols Protocol 1: Synthesis of N-(4-hydroxyphenyl)furan-2carboxamide

This protocol is adapted from the synthesis of structurally similar N-(4-bromophenyl)furan-2-carboxamide[2].

Materials:

- Furan-2-carbonyl chloride
- 4-Aminophenol
- Triethylamine (Et₃N)
- Dry Dichloromethane (DCM)
- Ethyl acetate
- n-Hexane
- Anhydrous sodium sulfate (Na₂SO₄)
- · Standard laboratory glassware
- · Magnetic stirrer and hotplate
- Rotary evaporator
- Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

- In a clean, dry round-bottom flask, dissolve 4-aminophenol (1.0 equivalent) in dry DCM.
- Add triethylamine (1.0 equivalent) to the reaction mixture.
- Cool the mixture to 0°C using an ice bath.



- Slowly add furan-2-carbonyl chloride (1.0 equivalent) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 18 hours.
- Monitor the reaction progress by TLC.
- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/n-hexane gradient (e.g., starting from 20:80)[2].
- Collect the fractions containing the desired product and evaporate the solvent to yield N-(4-hydroxyphenyl)furan-2-carboxamide as a solid.

Expected Yield:

Yields for similar reactions are reported to be in the range of 80-95%[2].

Protocol 2: Characterization of N-(4-hydroxyphenyl)furan-2-carboxamide

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ¹H NMR: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d $_6$ or CDCl $_3$). Characteristic peaks are expected for the furan ring protons, the phenyl ring protons, the amide proton, and the hydroxyl proton. The chemical shifts (δ) and coupling constants (J) should be recorded. For a similar compound, N-(4-bromophenyl)furan-2-carboxamide, signals for the furan and phenyl protons appear in the aromatic region (δ 6.5-8.0 ppm), and the amide proton appears as a singlet around δ 10.3 ppm in DMSO-d $_6$ [2].
- ¹³C NMR: Acquire a ¹³C NMR spectrum in the same deuterated solvent. Identify the signals corresponding to the carbonyl carbon, the carbons of the furan and phenyl rings.



2. Mass Spectrometry (MS):

 Obtain a mass spectrum of the compound using a suitable ionization technique (e.g., ESI or EI). The expected molecular ion peak [M+H]⁺ for C₁₁H₉NO₃ would be approximately m/z 204.06.

Protocol 3: Preliminary Biological Activity Screening

Based on the reported activities of structurally related furan-2-carboxamide derivatives, the following assays can be performed to evaluate the biological potential of **N-(4-hydroxyphenyl)furan-2-carboxamide**.

- 1. Anticancer Activity (MTT Assay):
- Objective: To assess the cytotoxic effect of the compound on cancer cell lines.
- Cell Lines: A panel of human cancer cell lines can be used, such as HepG2 (liver), MCF-7 (breast), and HeLa (cervical)[3].
- Procedure:
 - Seed the cells in 96-well plates and allow them to adhere overnight.
 - Treat the cells with various concentrations of N-(4-hydroxyphenyl)furan-2-carboxamide for 48-72 hours.
 - Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
 - Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
 - Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
 - Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth). Doxorubicin can be used as a positive control[3].



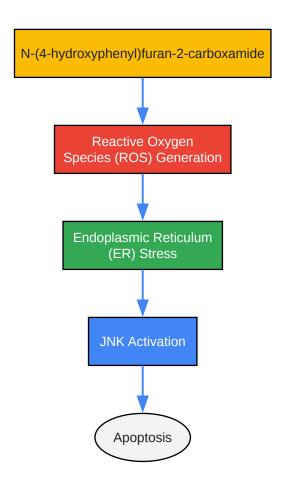
- 2. Antibacterial Activity (Broth Microdilution Assay):
- Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.
- Bacterial Strains: Include both Gram-positive (e.g., Staphylococcus aureus) and Gramnegative (e.g., Escherichia coli) bacteria.
- Procedure:
 - Prepare a serial dilution of N-(4-hydroxyphenyl)furan-2-carboxamide in a 96-well microtiter plate containing broth medium.
 - Inoculate each well with a standardized bacterial suspension.
 - Incubate the plates at 37°C for 18-24 hours.
 - The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
- 3. Anti-inflammatory Activity (Protein Denaturation Inhibition Assay):
- Objective: To evaluate the in vitro anti-inflammatory potential of the compound by assessing
 its ability to inhibit protein denaturation.
- Procedure:
 - Prepare a reaction mixture containing the test compound at various concentrations and a solution of bovine serum albumin (BSA).
 - Induce denaturation by heating the mixture at a specific temperature (e.g., 72°C) for a set time.
 - After cooling, measure the turbidity of the solution spectrophotometrically.
 - Diclofenac sodium can be used as a standard drug.
 - Calculate the percentage inhibition of protein denaturation.



Potential Signaling Pathways

While the specific signaling pathways of **N-(4-hydroxyphenyl)furan-2-carboxamide** are not yet elucidated, based on the structurally related N-(4-hydroxyphenyl)retinamide, potential mechanisms of action in cancer cells could involve the induction of apoptosis through the generation of reactive oxygen species (ROS)[4][5].

A hypothetical signaling pathway is presented below. It is important to note that this is a proposed mechanism based on an analogous compound and requires experimental validation for N-(4-hydroxyphenyl)furan-2-carboxamide.



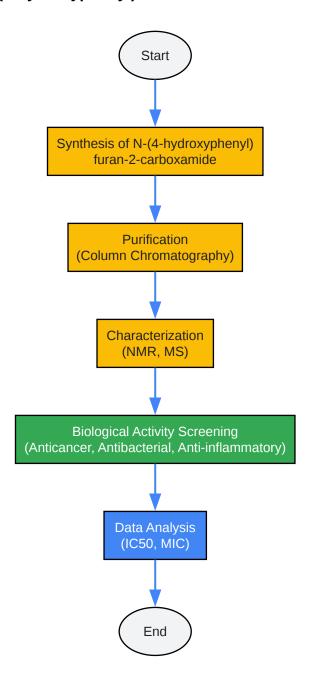
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Caption: Hypothetical signaling pathway for **N-(4-hydroxyphenyl)furan-2-carboxamide**.

Experimental Workflow



The following diagram illustrates a general workflow for the synthesis, characterization, and biological screening of **N-(4-hydroxyphenyl)furan-2-carboxamide**.



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Caption: General experimental workflow.



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References

- 1. N-(4-hydroxyphenyl)furan-2-carboxamide | C11H9NO3 | CID 747955 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells -Public Library of Science - Figshare [plos.figshare.com]
- 5. N-(4-hydroxyphenyl)retinamide activation of a distinct pathway signaling apoptosis PubMed [pubmed.ncbi.nlm.nih.gov]
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